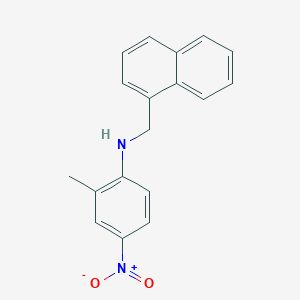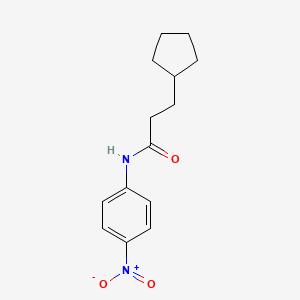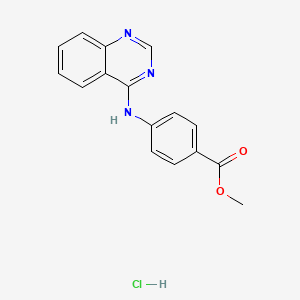
N'-(4-phenylcyclohexylidene)hexanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylcyclohexylidene)hexanohydrazide, commonly known as PHP or PHP-1, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1969 by a team of researchers led by Victor R. Vollhardt. Since then, PHP has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of PHP is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and memory formation. PHP is thought to block the activity of the NMDA receptor, leading to a dissociative state and anesthesia.
Biochemical and Physiological Effects
PHP has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PHP in lab experiments is its relatively low cost compared to other dissociative anesthetics. However, its potency can vary depending on the source and purity of the compound, which can make it difficult to control dosages. Additionally, PHP has a short duration of action, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on PHP. One area of interest is its potential use in the treatment of depression and other psychiatric disorders. Other researchers are investigating the use of PHP as a tool to study the mechanisms of memory formation and synaptic plasticity. Finally, there is ongoing research into the synthesis of new compounds that are structurally similar to PHP, with the aim of developing more potent and selective dissociative anesthetics.
Méthodes De Synthèse
The synthesis of PHP involves the reaction of cyclohexanone with phenylhydrazine in the presence of hydrochloric acid to form 4-phenylcyclohexanone hydrazone. This hydrazone is then reacted with n-butyllithium to form the corresponding lithium salt, which is further reacted with 1-bromohexane to yield PHP.
Applications De Recherche Scientifique
PHP has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and depression. It has also been used as a tool to study the mechanism of action of other dissociative anesthetics, such as ketamine.
Propriétés
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-3-5-10-18(21)20-19-17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,16H,2-3,5,10-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDEBXMNHFRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylcyclohexylidene)amino]hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)
![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)



![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)

